molecular formula C21H23N3O3S B11255245 2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 904815-84-5

2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11255245
CAS No.: 904815-84-5
M. Wt: 397.5 g/mol
InChI Key: FGDWRSSIGJYTAN-UHFFFAOYSA-N
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Description

2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the sulfanyl group, and subsequent attachment of the methoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the sulfanyl position.

Scientific Research Applications

2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The methoxyphenylacetamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Thiazoles: Compounds with a sulfur and nitrogen-containing five-membered ring.

    Oxazoles: Compounds with an oxygen and nitrogen-containing five-membered ring.

Uniqueness

2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

904815-84-5

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H23N3O3S/c1-15-7-9-16(10-8-15)12-24-17(13-25)11-22-21(24)28-14-20(26)23-18-5-3-4-6-19(18)27-2/h3-11,25H,12-14H2,1-2H3,(H,23,26)

InChI Key

FGDWRSSIGJYTAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3OC)CO

Origin of Product

United States

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